3-amino-5-chloro-4-methoxybenzoic acid

Description

Contextualization within Substituted Benzoic Acid Chemistry

3-Amino-5-chloro-4-methoxybenzoic acid belongs to the broad class of substituted benzoic acids. These are aromatic carboxylic acids where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by other functional groups. chemicalbook.com The nature and position of these substituents dramatically influence the molecule's physical and chemical properties, including its acidity, reactivity, and biological activity. chemicalbook.comontosight.ai

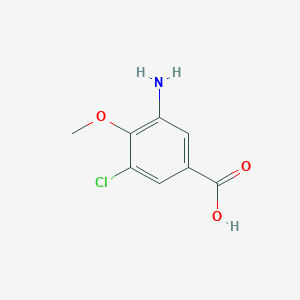

The core structure of this compound features a benzoic acid backbone with three key substituents:

An amino group (-NH2) , which is an electron-donating group.

A chloro group (-Cl) , which is an electron-withdrawing group and a halogen.

A methoxy (B1213986) group (-OCH3) , which is another electron-donating group.

This specific combination of electron-donating and electron-withdrawing groups on the aromatic ring creates a unique electronic environment that dictates its reactivity in subsequent chemical reactions. The presence of the amino, chloro, and carboxylic acid functionalities provides distinct reactive sites, allowing for selective chemical transformations.

Significance as a Versatile Synthetic Intermediate and Building Block

The primary significance of this compound lies in its role as a versatile synthetic intermediate, or building block, for constructing more complex molecules. Its polysubstituted nature is particularly valuable in the fields of medicinal chemistry and materials science. preprints.org

While direct research on this specific isomer is limited, the broader class of amin-chloro-methoxy substituted benzoic acids and their derivatives are recognized as important scaffolds in drug discovery. google.comnih.gov For instance, related isomers are used in the synthesis of compounds targeting various biological pathways. nih.gov The functional groups on this compound allow for a range of chemical modifications:

The carboxylic acid group can be converted into esters, amides, or other derivatives.

The amino group can undergo acylation, alkylation, or diazotization reactions to introduce new functionalities.

The chloro group can be replaced through nucleophilic aromatic substitution or participate in cross-coupling reactions, although this is often challenging.

This multifunctionality makes it a valuable precursor for creating libraries of novel compounds for screening in drug development programs, particularly in the search for new anticancer agents and enzyme inhibitors. preprints.orgnih.gov

Overview of Current Research Landscape and Gaps

The current research landscape for this compound is primarily centered on its synthesis and its application as an intermediate. Chemical suppliers list it as a commercially available reagent, indicating its use in synthetic chemistry. bldpharm.com However, there is a noticeable gap in the academic literature regarding in-depth studies of this specific molecule.

Much of the available research focuses on its isomers, such as 4-amino-5-chloro-2-methoxybenzoic acid, which has been investigated for creating pharmaceutical agents. google.com Detailed investigations into the unique reaction kinetics, novel synthetic applications, and potential biological activities of the 3-amino-5-chloro-4-methoxy isomer are not extensively documented. Furthermore, while synthetic routes for related compounds often involve steps like nitration, reduction, and halogenation, specific optimized protocols for this particular substitution pattern are less common in peer-reviewed literature. google.comnih.gov This suggests that while the compound is utilized in synthetic endeavors, a deeper exploration of its fundamental chemical properties and novel applications represents a significant area for future research.

Chemical and Physical Data

Below are tables detailing the known properties of this compound.

Table 1: Compound Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 954815-05-5 bldpharm.com |

| Molecular Formula | C8H8ClNO3 |

| Molecular Weight | 201.61 g/mol |

| SMILES | COC1=C(C=C(C(=C1)N)Cl)C(=O)O |

Table 2: Physical Properties

| Property | Value |

|---|---|

| Appearance | Solid (form may vary) |

| Boiling Point | ~396.4 °C (Predicted) chemsrc.com |

| Density | ~1.44 g/cm³ (Predicted) chemsrc.com |

Table 3: Spectroscopic and Analytical Data

| Data Type | Status |

|---|---|

| NMR (¹H, ¹³C) | Data typically available from commercial suppliers upon request for compound verification. bldpharm.comambeed.com |

| HPLC/LC-MS | Data typically available from commercial suppliers upon request for purity assessment. bldpharm.comambeed.com |

| Crystal Structure | No publicly available crystallographic data found. |

Structure

3D Structure

Properties

IUPAC Name |

3-amino-5-chloro-4-methoxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFCIBKZDFATIIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of 3 Amino 5 Chloro 4 Methoxybenzoic Acid

Established Synthetic Routes to 3-Amino-5-chloro-4-methoxybenzoic Acid

The preparation of this compound typically involves multi-step synthetic sequences starting from readily available precursors. These routes rely on the strategic introduction of functional groups and the careful control of reaction conditions to achieve the desired substitution pattern on the benzene (B151609) ring.

Multi-step Synthesis Strategies from Precursors

A plausible multi-step synthesis of this compound can be conceptualized based on established organic reactions, often starting with a substituted toluene (B28343) or benzoic acid derivative. A representative synthetic approach could begin with a nitration reaction on a suitable precursor, followed by a series of functional group transformations.

One potential pathway starts from 4-methoxybenzoic acid. The synthesis would proceed through the following key steps:

Nitration: The starting material, 4-methoxybenzoic acid, is first nitrated to introduce a nitro group onto the aromatic ring. The methoxy (B1213986) group is an ortho-, para-directing group, leading to the formation of 3-nitro-4-methoxybenzoic acid.

Chlorination: The subsequent step involves the chlorination of the nitrated intermediate. The nitro group is a meta-directing group, which would direct the incoming chloro substituent to the 5-position, yielding 5-chloro-3-nitro-4-methoxybenzoic acid.

Reduction: The final step is the reduction of the nitro group to an amino group. This is commonly achieved using reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to afford the final product, this compound.

An alternative approach could start from p-aminosalicylic acid, as demonstrated in the synthesis of a related isomer. google.com This would involve methylation of the hydroxyl and carboxylic acid groups, followed by chlorination and subsequent hydrolysis of the ester. google.com The synthesis of a similar compound, 3-amino-4-methoxybenzanilide, involves the reaction of 3-nitro-4-chlorobenzoic acid with aniline (B41778), followed by methoxylation and reduction of the nitro group. This highlights a strategy of introducing the methoxy group via nucleophilic aromatic substitution.

A generalized reaction scheme for a multi-step synthesis is presented below:

| Step | Reactant | Reagents | Product |

| 1 | 4-Methoxybenzoic acid | HNO₃, H₂SO₄ | 3-Nitro-4-methoxybenzoic acid |

| 2 | 3-Nitro-4-methoxybenzoic acid | Cl₂, FeCl₃ | 5-Chloro-3-nitro-4-methoxybenzoic acid |

| 3 | 5-Chloro-3-nitro-4-methoxybenzoic acid | SnCl₂, HCl | This compound |

Regioselective Functionalization Techniques

Achieving the specific substitution pattern of this compound relies heavily on regioselective functionalization techniques. The directing effects of the substituents on the aromatic ring are crucial in guiding the position of incoming electrophiles.

In the context of chlorination, the choice of chlorinating agent and reaction conditions can influence the regioselectivity. For instance, the use of N-chlorosuccinimide (NCS) is a common method for the chlorination of activated aromatic rings. google.comresearchgate.net The amino and methoxy groups are activating and ortho-, para-directing, while the carboxylic acid group is deactivating and meta-directing. The interplay of these directing effects determines the final position of the chlorine atom.

Palladium-catalyzed C-H halogenation has emerged as a powerful tool for the regioselective functionalization of benzoic acids. acs.org This method often utilizes a directing group, such as the carboxylic acid itself, to guide the halogenation to the ortho position. acs.org While not specifically reported for this compound, this technique represents a modern approach to achieving high regioselectivity in the synthesis of substituted benzoic acids. acs.org

The synthesis of chlorinated analogues of 3-amino-5-hydroxybenzoic acid has demonstrated that N-chlorosuccinimide can selectively monochlorinate the positions ortho to the activating amino and hydroxyl groups. researchgate.net This principle of leveraging the directing ability of existing functional groups is central to the regioselective synthesis of polysubstituted aromatic compounds.

Novel and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and efficient methodologies. The application of green chemistry principles and the development of advanced catalytic systems are key to achieving these goals.

Green Chemistry Principles in Synthesis of this compound

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several strategies can be employed to enhance the sustainability of the process.

One area of focus is the use of safer solvents and the reduction of waste. Traditional nitration and chlorination reactions often use harsh acids and chlorinated solvents. The development of solid acid catalysts or the use of solvent-free reaction conditions could significantly improve the environmental profile of these steps.

Microwave-assisted organic synthesis is another green chemistry technique that can lead to shorter reaction times, increased yields, and reduced energy consumption. mdpi.com While not specifically documented for the synthesis of this compound, microwave irradiation has been successfully applied to the synthesis of various heterocyclic compounds from benzoic acid derivatives, suggesting its potential applicability. mdpi.com

Catalyst Development for Enhanced Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to more efficient and selective reactions. For the synthesis of this compound, catalyst development could focus on several key areas.

As mentioned, palladium-catalyzed C-H activation and halogenation offer a highly regioselective route to substituted benzoic acids. acs.org The development of more active and robust catalysts, potentially using more earth-abundant metals, is an ongoing area of research. These catalysts could enable the direct and selective chlorination of a 3-amino-4-methoxybenzoic acid precursor, potentially simplifying the synthetic route.

For the reduction of the nitro group, catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) is a greener alternative to stoichiometric reducing agents like tin(II) chloride, as it produces water as the only byproduct.

Derivatization and Chemical Transformations

The functional groups present in this compound—the carboxylic acid, the amino group, and the aromatic ring—provide multiple sites for further chemical transformations and derivatization.

The carboxylic acid group can undergo esterification to form the corresponding esters. This can be achieved by reacting the acid with an alcohol in the presence of an acid catalyst or by using reagents like thionyl chloride followed by an alcohol. nih.gov Amide bond formation is another common transformation, where the carboxylic acid is coupled with an amine using a variety of coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.comacs.org

The amino group is also a site for various reactions. It can be acylated to form amides, for example, through reaction with an acyl chloride or anhydride (B1165640). learncbse.in The amino group can also undergo diazotization when treated with nitrous acid at low temperatures, forming a diazonium salt. learncbse.in This intermediate can then be subjected to a range of Sandmeyer-type reactions to introduce other functional groups, such as hydroxyl, cyano, or another halogen, in place of the amino group.

Furthermore, the aromatic ring itself can potentially undergo further electrophilic aromatic substitution, although the existing substituents will influence the position and feasibility of such reactions. The compound can also be involved in decarboxylation reactions under certain conditions, which would remove the carboxylic acid group. wikipedia.org

A summary of potential derivatization reactions is provided in the table below:

| Functional Group | Reaction Type | Reagents | Product Type |

| Carboxylic Acid | Esterification | Alcohol, Acid Catalyst | Ester |

| Carboxylic Acid | Amide Coupling | Amine, Coupling Agent | Amide |

| Amino Group | Acylation | Acyl Chloride/Anhydride | Amide |

| Amino Group | Diazotization | NaNO₂, HCl | Diazonium Salt |

| Aromatic Ring | Electrophilic Substitution | Electrophile | Substituted Benzene |

| Carboxylic Acid | Decarboxylation | Heat/Catalyst | Substituted Aniline |

Reactions Involving the Carboxylic Acid Moiety (e.g., esterification, amide formation)

The carboxylic acid group is one of the most reactive sites in this compound, readily undergoing reactions typical of this functional group, such as esterification and amide formation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid, is a common approach. The reaction proceeds by protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by the alcohol.

Another effective method for esterification, particularly for more sensitive substrates, involves the use of activating agents. For instance, the carboxylic acid can be treated with thionyl chloride (SOCl₂) to form the more reactive acyl chloride, which then readily reacts with an alcohol to yield the ester.

| Reactant | Reagent/Catalyst | Product | Notes |

| This compound | Methanol (B129727), H₂SO₄ | Methyl 3-amino-5-chloro-4-methoxybenzoate | Fischer-Speier esterification |

| This compound | 1. SOCl₂ 2. Ethanol | Ethyl 3-amino-5-chloro-4-methoxybenzoate | Acyl chloride intermediate |

Amide Formation: The synthesis of amides from this compound is a crucial transformation for the introduction of this moiety into larger molecules, including biologically active compounds. Direct reaction with an amine is generally not feasible due to the formation of a stable ammonium (B1175870) carboxylate salt. Therefore, the carboxylic acid must first be activated.

Common activating agents include carbodiimides such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. The carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond.

| Reactant | Reagent/Catalyst | Product | Notes |

| This compound | Aniline, DCC, HOBt | 3-Amino-5-chloro-N-phenyl-4-methoxybenzamide | Carbodiimide coupling |

| This compound | 1. SOCl₂ 2. Ammonia | 3-Amino-5-chloro-4-methoxybenzamide | Via acyl chloride |

Transformations of the Aromatic Amino Group (e.g., diazotization, acylation)

The aromatic amino group in this compound is a key site for a variety of functional group interconversions, including diazotization and acylation, which pave the way for the synthesis of a wide array of derivatives.

Diazotization: The amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate that can undergo a range of substitution reactions, known as Sandmeyer or related reactions. For instance, treatment with copper(I) chloride, copper(I) bromide, or potassium iodide can introduce chloro, bromo, or iodo substituents, respectively, in place of the amino group.

| Starting Material | Reagents | Intermediate | Product | Reaction Type |

| This compound | NaNO₂, HCl, 0-5 °C | 3-Diazonium-5-chloro-4-methoxybenzoic acid chloride | - | Diazotization |

| 3-Diazonium-5-chloro-4-methoxybenzoic acid chloride | CuCl | - | 3,5-Dichloro-4-methoxybenzoic acid | Sandmeyer Reaction |

| 3-Diazonium-5-chloro-4-methoxybenzoic acid chloride | H₂O, heat | - | 5-Chloro-3-hydroxy-4-methoxybenzoic acid | Hydrolysis |

Acylation: The amino group can be readily acylated by reaction with acyl chlorides or acid anhydrides in the presence of a base, such as pyridine (B92270) or triethylamine. This reaction leads to the formation of an amide linkage and is often used to protect the amino group during subsequent reactions or to introduce specific acyl groups to modify the molecule's properties. For example, reaction with acetyl chloride would yield 3-acetamido-5-chloro-4-methoxybenzoic acid.

| Reactant | Reagent | Product |

| This compound | Acetyl chloride, Pyridine | 3-Acetamido-5-chloro-4-methoxybenzoic acid |

| This compound | Benzoyl chloride, Triethylamine | 3-(Benzoylamino)-5-chloro-4-methoxybenzoic acid |

Modifications of the Chloro and Methoxy Substituents (e.g., substitution reactions)

While the chloro and methoxy groups are generally less reactive than the carboxylic acid and amino groups, they can be modified under specific conditions.

Substitution of the Chloro Group: The chlorine atom on the aromatic ring is relatively unreactive towards nucleophilic aromatic substitution due to the presence of electron-donating amino and methoxy groups. However, under forcing conditions or with the use of transition metal catalysts (e.g., palladium-catalyzed cross-coupling reactions), the chloro group could potentially be replaced by other functional groups. For such reactions to be effective, the amino group would likely need to be protected.

Modification of the Methoxy Group: The methoxy group is generally stable, but its cleavage to the corresponding phenol (B47542) can be achieved using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃). This demethylation reaction provides access to the corresponding hydroxybenzoic acid derivative, which can be a valuable intermediate for further functionalization. The presence of the electron-donating amino group can influence the reaction conditions required for ether cleavage.

| Reactant | Reagent | Product | Reaction Type |

| This compound | HBr, heat | 3-Amino-5-chloro-4-hydroxybenzoic acid | Demethylation |

| This compound | BBr₃ | 3-Amino-5-chloro-4-hydroxybenzoic acid | Demethylation |

Synthesis of Complex Molecular Scaffolds Incorporating this compound Subunits

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of various heterocyclic systems and other complex molecular scaffolds, which are of interest in medicinal chemistry and materials science.

Synthesis of Benzoxazinones and Quinazolinones: As an anthranilic acid derivative, this compound can serve as a key starting material for the synthesis of benzoxazinones and quinazolinones. For example, reaction with an acid anhydride can lead to the formation of a 2-substituted benzoxazin-4-one. Subsequent reaction of the benzoxazinone (B8607429) with an amine can then yield a 3-substituted quinazolin-4-one. These heterocyclic cores are present in numerous biologically active compounds.

| Reactant 1 | Reactant 2 | Intermediate | Product | Heterocycle Formed |

| This compound | Acetic anhydride | 2-Methyl-6-chloro-7-methoxy-4H-3,1-benzoxazin-4-one | - | Benzoxazinone |

| 2-Methyl-6-chloro-7-methoxy-4H-3,1-benzoxazin-4-one | Aniline | - | 2-Methyl-3-phenyl-6-chloro-7-methoxyquinazolin-4(3H)-one | Quinazolinone |

The reactivity of its multiple functional groups allows for the strategic construction of complex molecules, making this compound a significant component in the synthetic chemist's toolbox for creating novel chemical entities.

Spectroscopic and Structural Elucidation of 3 Amino 5 Chloro 4 Methoxybenzoic Acid and Its Derivatives

Vibrational Spectroscopy Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound. By analyzing the vibrational modes of the molecule, a characteristic fingerprint can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

An FT-IR spectrum of 3-amino-5-chloro-4-methoxybenzoic acid would be expected to display a series of absorption bands corresponding to the various functional groups present in the molecule. The spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Expected Characteristic FT-IR Peaks:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| O-H (Carboxylic Acid) | 3300-2500 | Broad | Stretching |

| N-H (Amine) | 3500-3300 | Medium, Doublet | Asymmetric & Symmetric Stretching |

| C-H (Aromatic) | 3100-3000 | Medium to Weak | Stretching |

| C=O (Carboxylic Acid) | 1710-1680 | Strong | Stretching |

| C=C (Aromatic) | 1600-1450 | Medium to Weak | Stretching |

| C-O (Carboxylic Acid/Methoxy) | 1320-1210 / 1275-1200 | Strong | Stretching |

| C-N (Amine) | 1340-1250 | Medium | Stretching |

| C-Cl (Chloro) | 850-550 | Strong | Stretching |

The broad O-H stretching band of the carboxylic acid is a hallmark feature, often overlapping with C-H stretching vibrations. The N-H stretching of the primary amine would likely appear as two distinct peaks. The strong carbonyl (C=O) absorption is another key indicator of the carboxylic acid group. The fingerprint region would contain a complex pattern of bands arising from bending vibrations and skeletal modes, which would be unique to the specific substitution pattern of the aromatic ring.

Raman Spectroscopy Studies

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is based on the absorption of infrared light, Raman spectroscopy involves the inelastic scattering of monochromatic light. Vibrational modes that result in a change in polarizability are Raman active.

Expected Characteristic Raman Peaks:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C=C (Aromatic Ring) | 1620-1580 | Strong | Stretching |

| C-H (Aromatic) | 3100-3050 | Medium | Stretching |

| C=O (Carboxylic Acid) | 1680-1640 | Weak | Stretching |

| C-Cl (Chloro) | 800-600 | Strong | Stretching |

In contrast to its strong absorption in the IR spectrum, the carbonyl stretch in the Raman spectrum is typically weak. Conversely, the aromatic C=C stretching and the C-Cl stretching vibrations are expected to produce strong signals in the Raman spectrum, providing valuable structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, detailed information about the chemical environment, connectivity, and stereochemistry can be obtained.

Proton Nuclear Magnetic Resonance (¹H-NMR) Characterization

The ¹H-NMR spectrum of this compound would provide information on the number of different types of protons, their chemical environments, and their proximity to one another.

Predicted ¹H-NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (Hz) |

| COOH | 10-13 | Singlet (broad) | 1H | - |

| Ar-H | 7.0-8.0 | Singlet / Doublet | 2H | - / J |

| OCH₃ | 3.8-4.0 | Singlet | 3H | - |

| NH₂ | 4.0-6.0 | Singlet (broad) | 2H | - |

The exact chemical shifts of the two aromatic protons would depend on their positions relative to the electron-donating amino and methoxy (B1213986) groups and the electron-withdrawing chloro and carboxylic acid groups. Their multiplicity would be determined by spin-spin coupling with each other. The carboxylic acid and amine protons are often broad signals and may exchange with deuterium (B1214612) in a D₂O shake experiment.

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides information about the different carbon environments in the molecule. Due to the substitution pattern, all eight carbon atoms in this compound are expected to be chemically non-equivalent, resulting in eight distinct signals.

Predicted ¹³C-NMR Data:

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (Carboxylic Acid) | 165-175 |

| C-O (Methoxy) | 150-160 |

| C-NH₂ | 140-150 |

| C-Cl | 120-130 |

| C-COOH | 125-135 |

| Aromatic CH | 110-125 |

| OCH₃ | 55-65 |

The carbonyl carbon of the carboxylic acid would resonate at the lowest field (highest ppm value). The carbons attached to the electronegative oxygen, nitrogen, and chlorine atoms would also have characteristic chemical shifts. The methoxy carbon would appear at a significantly higher field.

Two-Dimensional NMR Techniques for Structural Assignment

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, various two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, which would be crucial for confirming the positions of the aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the protonated carbons.

The combined application of these 1D and 2D NMR techniques would provide a complete and unambiguous structural elucidation of this compound.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be a common method for analysis.

Molecular Identity:

The nominal molecular mass of this compound (C8H8ClNO3) is 201 g/mol , calculated using the most common isotopes of its constituent elements (¹H, ¹²C, ¹⁴N, ¹⁶O, ³⁵Cl). High-resolution mass spectrometry would be able to distinguish its exact mass from other compounds with the same nominal mass. The molecular ion peak ([M]⁺˙) would be expected at an m/z (mass-to-charge ratio) of 201. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺˙ peak at m/z 203 would also be observed, with an intensity of about one-third of the molecular ion peak.

Fragmentation Analysis:

In EI-MS, the high-energy electrons bombard the molecule, causing it to ionize and fragment. The fragmentation pattern is predictable and provides a fingerprint for the molecule's structure. For benzoic acid and its derivatives, common fragmentation pathways involve the loss of substituents from the aromatic ring and fragmentation of the carboxylic acid group. youtube.com

A primary fragmentation pathway for benzoic acid itself is the loss of the hydroxyl group (•OH), resulting in the formation of a benzoyl cation (C6H5CO⁺) at m/z 105. youtube.com This is often followed by the loss of carbon monoxide (CO) to produce the phenyl cation (C6H5⁺) at m/z 77. youtube.com

For this compound, the following fragmentation patterns can be anticipated:

Loss of a hydroxyl radical (•OH): This would lead to a fragment ion at m/z 184 (for the ³⁵Cl isotope). This acylium ion is often a stable and prominent peak in the mass spectra of benzoic acids.

Loss of a methoxy radical (•OCH3): Cleavage of the methoxy group would result in a fragment ion at m/z 170.

Decarboxylation (loss of CO2): The loss of a molecule of carbon dioxide from the molecular ion would produce a fragment at m/z 157.

Loss of a chlorine atom (•Cl): This would result in a fragment ion at m/z 166.

Cleavage of the amino group (•NH2): This would lead to a fragment at m/z 185.

The relative abundance of these fragment ions would depend on their stability. The benzoyl-type cations are generally quite stable due to resonance. Further fragmentation of these primary ions would also occur, leading to a complex but interpretable mass spectrum.

Interactive Data Table: Predicted Mass Spectrometry Fragments

| Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure |

| [M]⁺˙ | 201 | C8H8ClNO3⁺˙ |

| [M+2]⁺˙ | 203 | C8H8³⁷ClNO3⁺˙ |

| [M - OH]⁺ | 184 | C8H7ClNO2⁺ |

| [M - OCH3]⁺ | 170 | C7H5ClNO2⁺ |

| [M - CO2]⁺˙ | 157 | C7H8ClNO⁺˙ |

| [M - Cl]⁺ | 166 | C8H8NO3⁺ |

| [M - NH2]⁺ | 185 | C8H7ClO3⁺ |

| [M - OH - CO]⁺ | 156 | C7H7ClNO⁺ |

X-ray Diffraction Studies of Crystalline Forms and Co-crystals

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique can elucidate the molecule's conformation, as well as the intermolecular interactions that dictate the crystal packing. While no specific single-crystal X-ray diffraction data for this compound has been reported in the searched literature, its likely crystalline behavior can be discussed based on the principles of crystal engineering and studies of related molecules.

Crystalline Forms (Polymorphs):

Many organic molecules can exist in different crystalline forms, known as polymorphs. These polymorphs have the same chemical composition but different crystal structures, which can lead to variations in physical properties such as melting point, solubility, and stability. For substituted benzoic acids, polymorphism is a common phenomenon. The specific polymorph obtained can be influenced by crystallization conditions such as the solvent used, the rate of cooling, and the presence of impurities. For instance, para-aminobenzoic acid is known to have at least four polymorphs. rsc.org The formation of different polymorphs is often dictated by the competition between different possible hydrogen bonding networks. rsc.org

Co-crystals:

Co-crystals are multi-component crystals in which the components are held together by non-covalent interactions, typically hydrogen bonds. Benzoic acids are excellent candidates for forming co-crystals due to the ability of the carboxylic acid group to act as both a hydrogen bond donor and acceptor. They readily form robust hydrogen-bonded synthons, such as the carboxylic acid dimer, or interact with other functional groups to form heterodimers. acs.orgacs.org

Given the functional groups present in this compound (a carboxylic acid, an amino group, and a methoxy group), it has a high propensity to form co-crystals with other molecules (co-formers) that have complementary hydrogen bonding sites.

Carboxylic Acid Synthons: The carboxylic acid group can form a classic homodimeric synthon with another molecule of itself or a heterodimeric synthon with the carboxylic acid group of another co-former.

Interactions with the Amino Group: The amino group can act as a hydrogen bond donor, interacting with hydrogen bond acceptors on a co-former, such as a pyridine (B92270) nitrogen or a carbonyl oxygen. rsc.org

Role of the Methoxy and Chloro Groups: While not as strong as the carboxylic acid and amino groups in directing crystal packing, the methoxy and chloro groups can participate in weaker intermolecular interactions, such as C-H···O and C-H···Cl hydrogen bonds, and halogen bonds, which can further stabilize the crystal lattice. acs.org

The formation of co-crystals can be a deliberate strategy to modify the physicochemical properties of a compound. The selection of a co-former with specific functional groups can be used to tune properties like solubility and melting point.

Interactive Data Table: Potential Supramolecular Synthons in Co-crystals

| Synthon Type | Interacting Groups | Description |

| Carboxylic Acid Homodimer | -COOH with -COOH | Two carboxylic acid groups forming a cyclic dimer through two O-H···O hydrogen bonds. |

| Carboxylic Acid-Pyridine Heterodimer | -COOH with Pyridyl-N | The carboxylic acid proton is transferred to the pyridine nitrogen, forming an N⁺-H···O⁻ hydrogen bond. |

| Carboxylic Acid-Amide Heterodimer | -COOH with Amide | The carboxylic acid O-H donates a hydrogen bond to the amide carbonyl oxygen. |

| Amino Group Interactions | -NH2 with Acceptor (e.g., C=O) | The amino group acts as a hydrogen bond donor to an acceptor group on the co-former. |

Computational and Theoretical Chemistry Studies of 3 Amino 5 Chloro 4 Methoxybenzoic Acid

Density Functional Theory (DFT) Calculations

Density Functional Theory is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like 3-amino-5-chloro-4-methoxybenzoic acid, DFT can provide precise insights into its geometry, electronic properties, and spectroscopic behavior.

Electronic Structure, Molecular Geometry Optimization, and Conformational Analysis

The first step in a DFT study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, a process known as geometry optimization. For this compound, the presence of the amino (-NH2), chloro (-Cl), methoxy (B1213986) (-OCH3), and carboxylic acid (-COOH) groups on the benzene (B151609) ring introduces several degrees of conformational freedom. The orientation of the carboxylic acid and methoxy groups relative to the plane of the benzene ring is particularly important.

Computational studies on similar substituted benzoic acids, such as 3-methoxy-2,4,5-trifluorobenzoic acid, have shown that the benzene ring can be slightly distorted from its perfect planar structure due to the electronic and steric repulsion between the substituent groups. orientjchem.orgresearchgate.net The bond lengths and angles around the substitution sites will deviate from those of an unsubstituted benzene ring. orientjchem.org For this compound, the carboxylic acid group is expected to be nearly coplanar with the benzene ring to maximize conjugation, though steric hindrance from the adjacent methoxy group might cause a slight twist. The methoxy group itself will likely adopt a conformation where the methyl group is oriented to minimize steric clash with the neighboring chloro and carboxylic acid groups.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Based on Analogous Compounds) This table presents hypothetical data based on typical values from DFT calculations on substituted benzoic acids. The B3LYP functional with a 6-311++G(d,p) basis set is a common choice for such calculations. orientjchem.orgresearchgate.net

| Parameter | Predicted Value |

| C-C (ring) Bond Length | 1.39 - 1.41 Å |

| C-N Bond Length | ~1.40 Å |

| C-Cl Bond Length | ~1.74 Å |

| C-O (methoxy) Bond Length | ~1.36 Å |

| C-C (carboxyl) Bond Length | ~1.49 Å |

| C=O (carboxyl) Bond Length | ~1.21 Å |

| C-O-H (carboxyl) Angle | ~109° |

| Ring C-C-C Angle | 118° - 122° |

Prediction of Vibrational Frequencies and Spectroscopic Properties

DFT calculations are highly effective in predicting the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. Each vibrational mode involves specific atomic motions, such as stretching, bending, and twisting of bonds. By calculating these frequencies, we can assign the experimentally observed spectral bands to specific functional groups.

For this compound, key vibrational modes would include:

O-H Stretching: A broad band characteristic of the carboxylic acid group.

N-H Stretching: Symmetric and asymmetric stretching of the amino group.

C=O Stretching: A strong absorption from the carbonyl group in the carboxylic acid.

C-O Stretching: Associated with both the carboxylic acid and methoxy groups.

C-Cl Stretching: A characteristic vibration for the chloro substituent.

Aromatic C-H and C=C Stretching: Vibrations within the benzene ring.

Studies on similar molecules like 2-amino-5-bromobenzoic acid methyl ester have successfully used DFT (B3LYP/6-311++G(d,p)) to calculate and assign these vibrational modes. researchgate.net Such analysis confirms the molecular structure and provides a detailed understanding of the intramolecular forces.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity. nih.gov

For this compound, the substituent groups significantly influence the frontier orbitals:

The amino (-NH2) and methoxy (-OCH3) groups are strong electron-donating groups, which will raise the energy of the HOMO.

The chloro (-Cl) and carboxylic acid (-COOH) groups are electron-withdrawing, which will lower the energy of the LUMO.

This combination of electron-donating and electron-withdrawing groups is expected to result in a relatively small HOMO-LUMO gap, suggesting that the molecule could be chemically reactive and exhibit interesting electronic properties, such as intramolecular charge transfer. orientjchem.orgresearchgate.net The analysis of reactivity descriptors like chemical potential, hardness, and softness, derived from HOMO-LUMO energies, can further quantify the molecule's reactivity. mdpi.com

Table 2: Predicted Frontier Orbital Energies and Reactivity Descriptors This table presents hypothetical data based on DFT calculations for substituted benzoic acids. A smaller energy gap indicates higher reactivity. nih.gov

| Parameter | Predicted Value (eV) |

| HOMO Energy | -6.0 to -5.5 |

| LUMO Energy | -2.5 to -2.0 |

| HOMO-LUMO Energy Gap (ΔE) | 3.5 to 4.0 |

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By simulating the motions of atoms and molecules over time, MD can reveal information about intermolecular interactions, the formation of larger structures, and the influence of the environment.

Study of Intermolecular Interactions and Supramolecular Assembly

In the solid state or in solution, molecules of this compound will interact with each other through various non-covalent forces. MD simulations can model these interactions to understand how they lead to the formation of larger, ordered structures (supramolecular assemblies).

Key intermolecular interactions for this molecule would be:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor (O-H) and acceptor (C=O). This allows for the formation of strong hydrogen-bonded dimers, a common structural motif in carboxylic acids. The amino group can also participate as a hydrogen bond donor.

π-π Stacking: The aromatic benzene rings can stack on top of each other, contributing to the stability of the assembly.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with electron-rich atoms like the oxygen of a carbonyl group.

Dipole-Dipole Interactions: The polar nature of the substituent groups will lead to significant dipole-dipole forces.

MD simulations on o-aminobenzoic acid have shown that molecules can associate to form dimers and other small aggregates through hydrogen bonding and π-π interactions. chemrxiv.org Similarly, simulations of benzoic acid have demonstrated how confinement and intermolecular forces can lead to organized, high-density structures. unimi.itnih.gov

Solvent Effects on Molecular Conformations and Reactivity

The behavior of this compound can change dramatically in the presence of a solvent. MD simulations are ideal for studying these solvent effects. The choice of solvent (e.g., polar like water or non-polar like hexane) will influence both the conformation of the molecule and its interactions with other molecules.

In a polar solvent like water, the solvent molecules will form hydrogen bonds with the amino and carboxylic acid groups, potentially disrupting the intermolecular hydrogen bonds that would form between the solute molecules themselves. This can affect the molecule's aggregation behavior and solubility. Ab initio MD simulations on p-aminobenzoic acid in water have shown that the solvent network interacts strongly with the carboxylic acid group and can mediate proton transfer events. rsc.org The conformation of the methoxy group may also be influenced by the surrounding solvent molecules. Understanding these solvent effects is crucial for predicting the molecule's behavior in realistic chemical environments. nih.gov

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) models are theoretical constructs that aim to predict the physicochemical properties of chemical compounds based on their molecular structure. researchgate.net These models are built upon the principle that the structure of a molecule dictates its properties, and by quantifying structural features, one can derive mathematical relationships to forecast these properties. For this compound, QSPR modeling can be a powerful tool to estimate its physical properties, which may not be readily available through experimental means.

The acidity of the carboxylic acid group is influenced by the substituents on the benzene ring. Electron-withdrawing groups tend to increase acidity (lower pKa) by stabilizing the resulting carboxylate anion through delocalization of the negative charge. viu.casigmaaldrich.com Conversely, electron-donating groups decrease acidity (higher pKa) by destabilizing the anion. sigmaaldrich.com

In the case of this compound:

The chloro group at position 5 (meta to the carboxylic acid) is electron-withdrawing primarily through its inductive effect (-I), which is expected to increase the acidity of the carboxylic acid. nih.govbldpharm.com

The basicity of the amino group is also influenced by the other substituents. The electron-withdrawing chloro and methoxy (by induction) groups are expected to decrease the electron density on the nitrogen atom, thereby reducing its basicity. quora.com

A well-established QSPR model for predicting the pKa of substituted benzoic acids is the Hammett equation :

pKa = pKa₀ - ρΣσ

where:

pKa is the predicted acid dissociation constant of the substituted benzoic acid.

pKa₀ is the pKa of unsubstituted benzoic acid (approximately 4.20). nih.govgwu.edu

ρ (rho) is the reaction constant, which is 1 for the ionization of benzoic acids in water at 25°C. wikipedia.org

Σσ is the sum of the Hammett substituent constants for each substituent. wikipedia.org

The relevant Hammett constants (σ) for the substituents in this compound are:

σ_meta for the amino group (-NH₂) at position 3 is approximately -0.16. wikipedia.org

σ_meta for the chloro group (-Cl) at position 5 is approximately +0.37. wikipedia.org

σ_para for the methoxy group (-OCH₃) at position 4 is approximately -0.27. wikipedia.org

Using these values, a predicted pKa for the carboxylic acid function of this compound can be calculated:

Σσ = σ_meta(-NH₂) + σ_meta(-Cl) + σ_para(-OCH₃) Σσ = (-0.16) + (0.37) + (-0.27) = -0.06

pKa_predicted = 4.20 - (1 * -0.06) = 4.26

This prediction suggests that the combined electronic effects of the three substituents result in a benzoic acid derivative with an acidity very similar to that of unsubstituted benzoic acid.

For the basicity of the amino group, a similar approach can be taken by considering the pKa of the anilinium ion of a substituted aniline (B41778). The pKb of aniline is 9.4. oup.com Electron-withdrawing groups like chloro and nitro groups are known to decrease the basicity of anilines. viu.ca

As of the latest available data, a direct experimental pKa value for this compound has not been reported in the cited literature. Therefore, a direct correlation between the QSPR-predicted value and an experimental value for this specific compound cannot be performed.

However, the predicted pKa of 4.26 can be evaluated by comparing it with the experimental pKa values of related, simpler substituted benzoic acids. This comparison allows for an assessment of the reasonableness of the prediction based on established chemical principles.

| Compound | Substituents | Experimental pKa | Predicted pKa |

| Benzoic Acid | -H | 4.20 nih.govgwu.edu | 4.20 (Reference) |

| 3-Aminobenzoic Acid | 3-NH₂ | 4.78 oup.com | 4.36 |

| 3-Chlorobenzoic Acid | 3-Cl | 3.84 | 3.83 |

| 4-Methoxybenzoic Acid | 4-OCH₃ | 4.46 gwu.edu | 4.47 |

| This compound | 3-NH₂, 5-Cl, 4-OCH₃ | Not Available | 4.26 |

The predicted pKa values for the monosubstituted benzoic acids, calculated using the Hammett equation, show good agreement with their experimental values, lending confidence to the methodology. The predicted pKa of 4.26 for this compound suggests that the acid-strengthening effect of the meta-chloro group is almost perfectly counterbalanced by the combined acid-weakening effects of the meta-amino and para-methoxy groups. This results in an acidity that is remarkably close to that of unsubstituted benzoic acid.

The basicity of the amino group is expected to be lower than that of aniline (pKb = 9.4) due to the presence of the electron-withdrawing chloro and carboxylic acid groups. For instance, the pKb of meta-chloroaniline is 10.5, and for para-nitroaniline, it is 13.0, indicating a significant decrease in basicity with electron-withdrawing substituents. viu.caoup.com This trend supports the prediction that the amino group in this compound will be a weak base.

Applications in Materials Science and Polymer Chemistry

Role as a Monomer and Comonomer in Polymer Synthesis

The structure of 3-amino-5-chloro-4-methoxybenzoic acid, containing both an amino and a carboxylic acid group, categorizes it as an AB-type monomer. This arrangement allows it to undergo self-polycondensation to form aromatic polyamides, a class of high-performance polymers known for their thermal stability and mechanical strength. upc.edu The presence of the chloro and methoxy (B1213986) substituents on the aromatic ring is expected to significantly influence the polymerization process and the final properties of the resulting polymer.

Influence of this compound Units on Polymer Architecture and Morphology

The incorporation of this compound units into a polymer chain would introduce several key features that can alter the polymer's architecture and morphology. The presence of the chloro and methoxy groups would likely disrupt the regular packing of polymer chains, leading to a more amorphous morphology compared to unsubstituted aromatic polyamides. This disruption can enhance the solubility of the polymer in common organic solvents, a significant advantage for processing and fabrication. upc.edu The bulky nature of these substituents would increase the free volume within the polymer matrix, potentially affecting properties such as glass transition temperature and gas permeability.

Expected Influence of Substituents on Polymer Properties:

| Functional Group | Expected Influence on Polymer Properties |

| Chloro Group | Increased flame retardancy, potential for modified electronic properties, enhanced inter-chain interactions through dipole-dipole forces. |

| Methoxy Group | Improved solubility in organic solvents, increased chain flexibility, potential for hydrogen bonding interactions. |

| Combined Effect | Disruption of chain packing leading to amorphous character, tailored solubility and thermal properties. |

Functional Materials Development

The unique functional groups of this compound make it a candidate for the development of functional materials with tailored properties.

Integration into Advanced Coatings and Films

Polymers derived from this compound could be utilized in the formulation of advanced coatings and films. The presence of the chlorine atom is known to impart flame-retardant properties to polymers, which would be a desirable characteristic for protective coatings. google.com Furthermore, the aromatic polyamide backbone would provide excellent thermal and chemical resistance. The enhanced solubility imparted by the methoxy group could facilitate the solution casting of thin, uniform films with specific optical or barrier properties.

Utilization in Electronic Materials

The structure of this compound suggests its potential use in electronic materials. Aromatic polyamides and related polymers are often investigated for their dielectric properties and as materials for electronic packaging. The introduction of a polar chloro group could modify the dielectric constant of the resulting polymer. While not a primary charge-carrying moiety, its incorporation into conjugated polymer systems could modulate their electronic and optical properties.

Development of Adsorbent Materials

Research has demonstrated the efficacy of a copolymer based on a related monomer, poly(aniline-co-3-amino-4-methoxybenzoic acid), as a highly effective adsorbent for the recovery of palladium(II) from acidic solutions. rsc.org The study revealed that the amino and carboxylic groups on the 3-amino-4-methoxybenzoic acid units played a crucial role in the chelation of palladium ions.

Investigation of Chelation and Adsorption Mechanisms (e.g., for metal ions)

The molecular architecture of this compound inherently lends itself to the chelation of metal ions. The presence of the amino (-NH2), carboxylic acid (-COOH), and methoxy (-OCH3) groups provides multiple coordination sites for metal ions. The nitrogen atom of the amino group and the oxygen atoms of the carboxylic acid and methoxy groups can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with a central metal atom. This multidentate coordination can lead to the formation of stable chelate rings, which are fundamental to the process of sequestering metal ions from solutions.

Research on a closely related compound, 3-amino-4-methoxybenzoic acid (AMB), has demonstrated its successful incorporation into a copolymer with polyaniline (PANI) to create an effective adsorbent for the separation and recovery of palladium (II) ions from acidic solutions. rsc.org In this PANI-AMB copolymer, the amino and carboxylic acid groups of the AMB monomer unit, along with the imino and amino groups of the polyaniline backbone, were identified as the primary sites for the chelation of Pd(II) ions. rsc.org The mechanism of sorption was found to be a combination of chelation and a redox process, where Pd(II) was reduced to its elemental form, Pd(0). rsc.org

The proposed chelation mechanism for the PANI-AMB copolymer with Pd(II) is illustrated by the interaction between the functional groups and the metal ion. This provides a strong model for the potential chelation behavior of this compound. The addition of a chloro group on the aromatic ring of the target compound may further influence its electronic properties and, consequently, its chelation and adsorption characteristics.

A data table summarizing the key functional groups and their potential role in chelation is presented below:

| Functional Group | Potential Role in Chelation |

| Amino (-NH2) | Acts as a coordination site through its lone pair of electrons on the nitrogen atom. |

| Carboxylic Acid (-COOH) | The oxygen atoms can coordinate with metal ions, and the acidic proton can be exchanged for a metal ion. |

| Methoxy (-OCH3) | The oxygen atom possesses a lone pair of electrons that can participate in coordination with metal ions. |

Design of Selective Separating Agents

The ability to form stable chelates with specific metal ions is a critical attribute for the design of selective separating agents. The geometry and electronic properties of the chelating ligand determine its affinity for different metal ions. By modifying the structure of the ligand, it is possible to tune its selectivity towards a particular metal.

In the study involving the PANI-AMB copolymer, a high degree of selectivity for Pd(II) over other platinum group metals such as platinum (Pt) and rhodium (Rh) was observed. rsc.org The separation factors (β), which represent the ratio of the distribution coefficients of two different metal ions, were remarkably high, indicating excellent separation efficiency.

Separation Factors for Pd(II) using PANI-AMB Copolymer rsc.org

| Metal Ion Pair | Separation Factor (β) |

| Pd/Pt | 4.3 x 10³ |

| Pd/Rh | 5.3 x 10³ |

These findings underscore the potential of polymers functionalized with amino-methoxy-benzoic acid derivatives in developing highly selective systems for the recovery of precious metals from industrial waste streams, such as spent automotive catalysts. rsc.org The incorporation of this compound as a monomer into a polymer backbone could similarly yield a material with tailored selectivity for specific metal ions. The presence of the chloro group could modulate the electron density of the aromatic ring, potentially enhancing the selectivity for certain soft metal ions that have a high affinity for chlorine as a ligand.

Further research into the synthesis and characterization of polymers incorporating this compound would be necessary to fully elucidate its capabilities as a selective separating agent. However, the promising results obtained with its close analog provide a strong rationale for its investigation in this technologically significant area.

Structure Property Relationships and Molecular Design Principles

Effects of Substituent Position and Electronic Nature on Reactivity and Selectivity

The reactivity and selectivity of the benzene (B151609) ring in 3-amino-5-chloro-4-methoxybenzoic acid are determined by the cumulative electronic effects of its three substituents. These effects can be broadly categorized as inductive and resonance effects, which can either donate or withdraw electron density from the aromatic ring, thereby influencing its susceptibility to electrophilic or nucleophilic attack. The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of aromatic compounds.

The amino group (-NH₂) at the 3-position is a strong electron-donating group (EDG) primarily through its positive resonance effect (+R), which significantly outweighs its negative inductive effect (-I). This donation of electron density activates the benzene ring, making it more susceptible to electrophilic aromatic substitution. The amino group directs incoming electrophiles to the ortho and para positions relative to itself.

The methoxy (B1213986) group (-OCH₃) at the 4-position is also an electron-donating group, acting through a strong positive resonance effect (+R) and a weaker negative inductive effect (-I). Similar to the amino group, it activates the aromatic ring and directs electrophilic substitution to its ortho and para positions.

The regioselectivity of substitution reactions is directed by the combined influence of the directing effects of all three substituents. The amino and methoxy groups strongly direct to their ortho and para positions. For an incoming electrophile, the positions ortho and para to the amino group are C2, C4 (occupied), and C6. The positions ortho and para to the methoxy group are C3 (occupied), C5 (occupied), and C1 (occupied). The chloro group directs to its ortho and para positions, which are C4 (occupied), C6, and C2. Therefore, the C2 and C6 positions are the most activated and likely sites for electrophilic attack.

To quantify the electronic effects of these substituents, Hammett constants (σ) are utilized. These constants provide a measure of the electron-donating or electron-withdrawing nature of a substituent at the meta and para positions.

| Substituent | Hammett Constant (σp) | Hammett Constant (σm) |

| -NH₂ | -0.66 | -0.16 |

| -OCH₃ | -0.27 | 0.12 |

| -Cl | 0.23 | 0.37 |

Note: The table presents standard Hammett constants. The actual electronic effect in a polysubstituted system can be influenced by interactions between substituents.

Stereoelectronic Effects of Amino, Chloro, and Methoxy Groups on the Benzoic Acid Scaffold

Stereoelectronic effects, which encompass both steric and electronic influences, play a significant role in determining the conformation and reactivity of this compound.

The amino group at the 3-position and the chloro group at the 5-position are ortho to the methoxy group and meta to the carboxylic acid group. The proximity of these groups can lead to steric hindrance, which may influence the planarity of the molecule. For instance, steric repulsion between the amino group and the methoxy group, and between the chloro group and the methoxy group, could potentially cause the methoxy group to rotate out of the plane of the benzene ring. This would, in turn, affect the extent of its resonance interaction with the ring.

A crucial stereoelectronic consideration for substituted benzoic acids is the "ortho effect." Generally, substituents in the ortho position to the carboxylic acid group, regardless of their electronic nature, increase the acidity of the benzoic acid compared to its meta and para isomers. nih.gov This is often attributed to steric inhibition of resonance, where the ortho substituent forces the carboxylic acid group out of the plane of the benzene ring. nih.gov This reduces the resonance stabilization of the neutral acid, making it a stronger acid. In the case of this compound, the amino and chloro groups are in the meta positions relative to the carboxylic acid, so a classical ortho effect is not in play. However, the electronic effects of these substituents will still influence the acidity of the carboxylic acid group. The electron-donating amino and methoxy groups would be expected to decrease the acidity, while the electron-withdrawing chloro group would increase it.

Intramolecular hydrogen bonding can also be a significant stereoelectronic factor. In this compound, there is the potential for an intramolecular hydrogen bond between the amino group and the methoxy group, or between the amino group and the carboxylic acid group, although the latter is less likely due to the meta relationship. Such interactions can influence the conformation of the molecule and its chemical properties.

Bioisosteric Modifications and Design Strategies in Related Chemical Scaffolds

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a widely used strategy in drug design to modulate the potency, selectivity, and pharmacokinetic properties of a lead compound. The functional groups in this compound offer several opportunities for bioisosteric modification.

The carboxylic acid group is a common target for bioisosteric replacement to improve metabolic stability and cell permeability. Common bioisosteres for the carboxylic acid moiety include:

Tetrazoles: These are acidic and can mimic the charge distribution of a carboxylate.

Sulfonamides: These can also act as acidic mimics.

Acylsulfonamides: These have pKa values closer to that of carboxylic acids.

Hydroxamic acids: These can also serve as carboxylic acid surrogates.

The amino group can also be replaced by other functionalities to fine-tune its electronic and hydrogen bonding properties. Bioisosteres for the amino group can include:

Hydroxyl group (-OH): This can act as a hydrogen bond donor and acceptor.

Methylamino (-NHCH₃) or Dimethylamino (-N(CH₃)₂): These can alter the basicity and lipophilicity.

Amide (-NHCOR): This can modulate the electronic properties and introduce additional interaction points.

The methoxy group can be replaced by other groups to alter lipophilicity and metabolic stability. Potential bioisosteres for the methoxy group include:

Hydroxyl group (-OH): This introduces a hydrogen bond donor.

Methylthio group (-SCH₃): This has similar steric bulk but different electronic properties.

Halogens (e.g., -F, -Cl): These can alter the electronic profile and lipophilicity.

The chloro group , being a halogen, can be replaced by other halogens or pseudo-halogens to modulate the electronic and steric properties of that position. Common replacements include:

Fluorine (-F): Smaller and more electronegative.

Bromine (-Br): Larger and less electronegative.

Trifluoromethyl group (-CF₃): A strong electron-withdrawing group with increased lipophilicity.

Cyano group (-CN): A linear, electron-withdrawing group.

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC)

Chromatographic methods are fundamental for separating 3-amino-5-chloro-4-methoxybenzoic acid from impurities, starting materials, and side-products, as well as for its precise quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is the foremost technique for the analysis of aminobenzoic acid isomers due to their polarity, zwitterionic potential, and thermal lability, which can make Gas Chromatography (GC) challenging without derivatization. For this compound, a reversed-phase HPLC (RP-HPLC) method would be standard.

Stationary Phase: A C18 or C8 column would be used, providing a nonpolar stationary phase.

Mobile Phase: A typical mobile phase would consist of a mixture of an aqueous buffer (like phosphate (B84403) or acetate) and an organic modifier such as acetonitrile (B52724) or methanol (B129727). The acidic nature of the mobile phase (often adjusted with formic acid or trifluoroacetic acid) is crucial to suppress the ionization of the carboxylic acid group and ensure good peak shape.

Detection: UV detection is highly effective, as the benzene (B151609) ring and its substituents are strong chromophores. A detection wavelength would likely be set around the compound's absorption maximum.

Purity and Quantitative Analysis: By running a sample and comparing the peak area of the analyte to that of a certified reference standard, the purity and concentration can be determined with high accuracy. The presence of other peaks would indicate impurities. For instance, studies on similar aminobenzoic acid isomers demonstrate that baseline separation can be achieved, allowing for accurate quantification. sielc.comhelixchrom.com

Gas Chromatography (GC): Direct analysis of this compound by GC is difficult due to its low volatility and the potential for thermal decomposition of the carboxylic acid and amino groups. Therefore, derivatization is a mandatory step.

Derivatization: The most common approach involves esterification of the carboxylic acid (e.g., with methanol to form the methyl ester) and acylation of the amino group. This process increases the compound's volatility and thermal stability.

Analysis: The derivatized analyte would then be injected into the GC, where it is separated on a capillary column (e.g., a DB-5 or similar). A Flame Ionization Detector (FID) would provide quantitative data, while a mass spectrometer detector would offer structural confirmation (see GC-MS).

Interactive Data Table: Projected HPLC Parameters Note: This table is based on typical methods for closely related analytes and represents a projected, not experimentally verified, method.

| Parameter | Value/Type | Purpose |

| Column | C18, 4.6 x 150 mm, 5 µm | Provides nonpolar stationary phase for separation. |

| Mobile Phase A | 0.1% Formic Acid in Water | Aqueous component, acid suppresses ionization. |

| Mobile Phase B | Acetonitrile | Organic modifier to elute the compound. |

| Gradient | 5% to 95% B over 15 min | Ensures elution of all components. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical separation. |

| Detection | UV at ~254 nm | Detects the aromatic ring system. |

| Injection Volume | 5 µL | Standard sample injection volume. |

Hyphenated Techniques (e.g., GC-MS, LC-MS) for Comprehensive Characterization

Hyphenated techniques, which couple a separation method with a spectroscopic method, are indispensable for the unambiguous identification and structural elucidation of this compound.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful technique for analyzing this compound. It provides both the retention time from the LC and the mass-to-charge ratio (m/z) from the MS.

Ionization: Electrospray ionization (ESI) would be the preferred method. In positive ion mode (ESI+), the molecule would likely be detected as the protonated molecular ion [M+H]⁺. In negative ion mode (ESI-), it would be detected as the deprotonated molecular ion [M-H]⁻.

Mass Analysis: A high-resolution mass spectrometer (like a TOF or Orbitrap) can determine the accurate mass of the ion, confirming the elemental formula (C₈H₈ClNO₃).

MS/MS Fragmentation: By selecting the parent ion and subjecting it to fragmentation, a characteristic pattern is produced. For this compound, expected fragmentations would include the loss of water (H₂O), carbon monoxide (CO), or a methyl group (CH₃), providing definitive structural confirmation. While specific experimental data for this isomer is not published, predicted fragmentation patterns for related structures are available in chemical databases. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): Following the necessary derivatization as described for GC, GC-MS provides high separation efficiency and detailed mass spectra. The electron ionization (EI) mass spectrum would show a clear molecular ion peak (for the derivatized compound) and a rich fragmentation pattern that can be compared against spectral libraries for identification.

Interactive Data Table: Projected LC-MS Findings Note: This table contains predicted values based on the compound's structure.

| Ion Type | Predicted m/z | Information Gained |

| [M+H]⁺ | 202.0265 | Molecular weight confirmation (Positive Mode) |

| [M-H]⁻ | 200.0119 | Molecular weight confirmation (Negative Mode) |

| [M+Na]⁺ | 224.0084 | Sodium adduct, aids in confirmation |

| Fragment | Loss of H₂O | Indicates presence of -COOH and -NH₂ groups |

| Fragment | Loss of COOH | Indicates presence of a carboxylic acid |

Thermal Analysis Techniques (e.g., TGA, DSC) for Material Applications

Thermal analysis is crucial for understanding the material properties of this compound, especially its stability and phase behavior at different temperatures.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For this compound, a TGA scan would reveal:

Decomposition Temperature: The onset temperature at which the compound begins to lose mass, indicating its thermal stability limit. Decomposition would likely begin with decarboxylation.

Residual Mass: The amount of material left at the end of the analysis.

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for this compound would identify:

Melting Point: A sharp endothermic peak corresponding to the temperature at which the solid compound melts. This is a key indicator of purity.

Glass Transition: If the material can be made amorphous, a step-change in the baseline indicating the glass transition temperature could be observed.

Crystallization: An exothermic peak might be seen upon cooling if the molten material recrystallizes.

Studies on co-crystals of similar hydroxybenzoic acids show that techniques like DSC and TGA are vital for characterizing the thermal stability and phase transitions of new materials.

Surface Analysis Techniques (e.g., SEM, XPS) for Material Composites

When this compound is incorporated into material composites, such as polymers or adsorbents, surface analysis techniques are essential to characterize its distribution and chemical state.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology of a material. If this compound were used to create a polymer composite, SEM could visualize:

Particle Dispersion: How well the compound is distributed throughout the polymer matrix.

Surface Texture: Changes in the surface roughness or topography of the material due to the addition of the compound.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, and chemical state of the elements within the top few nanometers of a material's surface. For a composite containing this compound, XPS would be used to:

Confirm Presence: Detect the characteristic core-level electron signals for Carbon (C 1s), Oxygen (O 1s), Nitrogen (N 1s), and Chlorine (Cl 2p).

Chemical State Analysis: The high-resolution spectra of these elements would reveal their bonding environments. For example, the C 1s spectrum could be deconvoluted to show separate peaks for C-C, C-O, and C=O bonds. The N 1s spectrum would confirm the amino group's chemical state (e.g., whether it is involved in chelation with a metal). This type of analysis has been used to confirm the chelation and redox mechanisms in copolymers synthesized from a related isomer, 3-amino-4-methoxybenzoic acid.

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Pathways with Enhanced Atom Economy

The pursuit of green and sustainable chemistry is driving the development of new synthetic routes for valuable chemical compounds. repec.orgresearchgate.net For 3-amino-5-chloro-4-methoxybenzoic acid and its derivatives, a key focus is on improving atom economy, which maximizes the incorporation of atoms from reactants into the final product, thereby minimizing waste. researchgate.net

Future research is anticipated to move beyond traditional multi-step syntheses, which often involve hazardous reagents and generate significant waste streams. google.com The development of one-pot catalytic processes is a promising avenue. For instance, a green approach for producing 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) has been achieved using a carbonaceous bio-based material in subcritical water, a process that combines nitro group reduction and formyl group oxidation in a single step. mdpi.com Similar innovative and environmentally benign strategies could be adapted for the synthesis of this compound.

Moreover, the use of biocatalysis and microbial synthesis is gaining traction as a sustainable alternative to conventional chemical methods. repec.orgresearchgate.net Researchers are investigating the biosynthetic pathways of aminobenzoic acids in microorganisms, which could pave the way for the bio-production of this compound, reducing reliance on petroleum-based precursors and lessening the environmental impact. researchgate.net

A recent patent for the preparation of 3-amino-4-methoxybenzanilide, a related compound, highlights a novel route involving the condensation of 3-nitro-4-X-benzoic acid with aniline (B41778), followed by methoxylation and reduction. google.com This method is noted for its high yield and reduced waste, suggesting that similar principles could be applied to devise more atom-economical syntheses for this compound.

Table 1: Comparison of Synthetic Strategies for Aminobenzoic Acid Derivatives

| Synthetic Strategy | Key Features | Potential for this compound |

| Traditional Synthesis | Often multi-step, may use harsh reagents and produce significant byproducts. | Current methods may have lower atom economy. |

| One-Pot Catalytic Processes | Combines multiple reaction steps, often uses catalysts to improve efficiency. mdpi.com | High potential for developing greener, more efficient syntheses. |

| Biocatalysis/Microbial Synthesis | Utilizes enzymes or whole microorganisms to produce the target molecule. repec.orgresearchgate.net | A sustainable, long-term goal for production. |

| Novel Patented Routes | Can offer higher yields and improved atom economy over existing methods. google.com | Principles from related compounds can inspire new synthetic designs. |

Discovery of New Applications in Advanced Functional Materials

The unique chemical structure of this compound makes it an attractive building block for the creation of advanced functional materials with tailored properties. Research is expanding beyond its traditional use as a chemical intermediate to explore its potential in cutting-edge applications.

One notable area of investigation is in the development of conductive polymers. A biocompatible and conductive hydrogel, poly-3-amino-4-methoxybenzoic acid-gelatin (PAMB-G), has been synthesized and shown to be non-toxic, suggesting its potential for clinical applications, particularly in therapies for cardiac arrhythmia.

Another promising application lies in the field of environmental remediation. A novel copolymer, poly(aniline-co-3-amino-4-methoxybenzoic acid), has been developed for the selective separation and recovery of palladium from the leaching liquor of automotive catalysts. This demonstrates the potential of materials derived from this compound in sustainable resource management.

Future research will likely focus on the synthesis and characterization of new polymers and coordination complexes incorporating this compound. These materials could find applications in:

Organic Electronics: As components in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, and field-effect transistors (FETs).

Sensors: For the detection of metal ions, pollutants, or biological molecules.

Membranes: For gas separation or water purification.

The ability to modify the functional groups of this compound provides a versatile platform for tuning the electronic, optical, and mechanical properties of the resulting materials.

Refinement of Computational Models for Predictive Material Design

Computational chemistry is becoming an indispensable tool in modern materials science, enabling the prediction of molecular properties and guiding the design of new materials with desired functionalities. For this compound, computational models are being refined to accelerate the discovery of its applications in advanced materials.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. nih.govresearchgate.net DFT calculations can predict a wide range of properties for this compound and its derivatives, including:

Optimized molecular geometry

Vibrational frequencies (for comparison with experimental IR and Raman spectra)